molecular formula C8H9F3O2 B14498143 Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester CAS No. 64487-54-3

Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester

Cat. No.: B14498143
CAS No.: 64487-54-3
M. Wt: 194.15 g/mol
InChI Key: VAICZUCQOUOECB-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by trifluoromethyl and cyclohexenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester typically involves the esterification of trifluoroacetic acid with 2-cyclohexen-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release trifluoroacetic acid and 2-cyclohexen-1-ol, which can then participate in further biochemical reactions. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in studying enzyme mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, trifluoro-, cyclohexyl ester: Similar in structure but with a saturated cyclohexyl group instead of the unsaturated cyclohexenyl group.

    Trifluoroacetic acid, methyl ester: Contains a methyl group instead of the cyclohexenyl group.

    Acetic acid, trifluoro-, phenyl ester: Contains a phenyl group instead of the cyclohexenyl group.

Uniqueness

Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is unique due to the presence of both the trifluoromethyl and cyclohexenyl groups, which impart distinct chemical properties. The unsaturated cyclohexenyl group allows for additional reactivity compared to its saturated counterparts, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

64487-54-3

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

IUPAC Name

cyclohex-2-en-1-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2

InChI Key

VAICZUCQOUOECB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC(=O)C(F)(F)F

Origin of Product

United States

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